amine CAS No. 1249482-01-6](/img/structure/B1466674.png)
[2,2-Dimethyl-3-(morpholin-4-yl)propyl](methyl)amine
Overview
Description
2,2-Dimethyl-3-(morpholin-4-yl)propylamine: is an organic compound with the molecular formula C10H22N2O and a molecular weight of 186.3 g/mol . It is characterized by the presence of a morpholine ring, a tertiary amine, and a dimethyl-substituted propyl chain. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2-Dimethyl-3-(morpholin-4-yl)propylamine typically involves the reaction of 2,2-dimethyl-3-morpholin-4-ylpropanal with methylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods:
In industrial settings, the production of 2,2-Dimethyl-3-(morpholin-4-yl)propylamine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-Dimethyl-3-(morpholin-4-yl)propylamine can undergo oxidation reactions, where the amine group is converted to a corresponding amine oxide. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions may require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
In chemistry, 2,2-Dimethyl-3-(morpholin-4-yl)propylamine is used as a building block for the synthesis of more complex molecules. It is employed in the preparation of various heterocyclic compounds and as an intermediate in organic synthesis .
Biology:
The compound is used in biological research to study the effects of amine-containing molecules on biological systems. It serves as a model compound for investigating the interactions of amines with enzymes and receptors.
Medicine:
In medicinal chemistry, 2,2-Dimethyl-3-(morpholin-4-yl)propylamine is explored for its potential pharmacological properties. It is investigated for its role as a ligand in drug design and development, particularly in the synthesis of compounds with potential therapeutic applications.
Industry:
Industrially, the compound is used in the production of specialty chemicals and as an additive in various formulations. It is also employed in the manufacture of polymers and resins, where it acts as a curing agent or catalyst.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(morpholin-4-yl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
- 2,2-Dimethyl-3-(1-pyrrolidinyl)propanal
- N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride
- 4-Morpholinepropanamine, N,β,β-trimethyl-
Comparison:
Compared to similar compounds, 2,2-Dimethyl-3-(morpholin-4-yl)propylamine is unique due to its specific structural features, such as the presence of a morpholine ring and a dimethyl-substituted propyl chain. These structural elements contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N,2,2-trimethyl-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-10(2,8-11-3)9-12-4-6-13-7-5-12/h11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNLMCQBKWFAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine](/img/structure/B1466592.png)
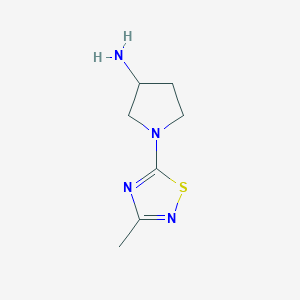
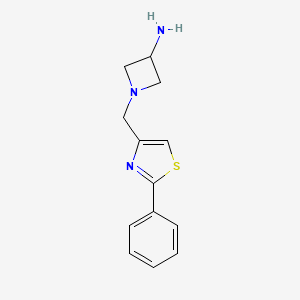

![2-Pyrimidin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466597.png)
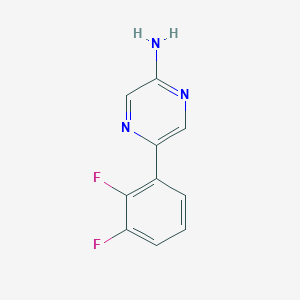
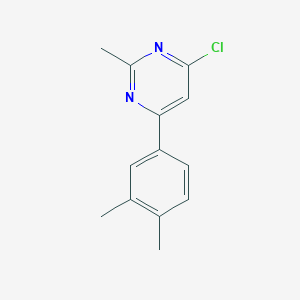
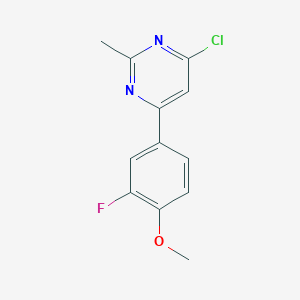
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)

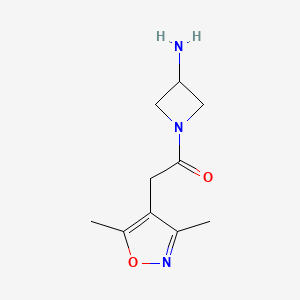
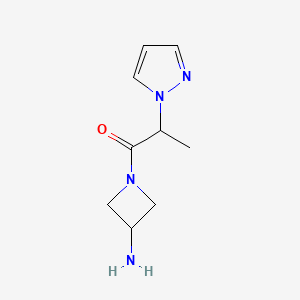

![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1466612.png)
